molecular formula C12H16ClNO2 B13240966 Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride

Cat. No.: B13240966
M. Wt: 241.71 g/mol
InChI Key: CQCNSANCKRPPNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is a chemical compound with the molecular formula C12H16ClNO2 It is a derivative of naphthalene and is characterized by the presence of an amino group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride typically involves the reaction of naphthalene derivatives with appropriate reagents to introduce the amino and ester groups. One common method involves the reduction of a nitro-naphthalene derivative followed by esterification. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst, and esterification agents like methanol and sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can participate in hydrolysis reactions. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
  • Methyl 5-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride
  • 5,6,7,8-Tetrahydro-1-naphthylamine

Uniqueness

Methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate hydrochloride is unique due to its specific substitution pattern on the naphthalene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16ClNO2

Molecular Weight

241.71 g/mol

IUPAC Name

methyl 3-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylate;hydrochloride

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13;/h6-7H,2-5,13H2,1H3;1H

InChI Key

CQCNSANCKRPPNJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C2CCCCC2=C1)N.Cl

Origin of Product

United States

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